2-methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
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Overview
Description
2-methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a complex organic compound characterized by its pyrimidine core, pyrazole group, and sulfamoylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the pyrimidine ring. One common approach is to react a suitable pyrimidine derivative with a pyrazole derivative under specific conditions, such as heating in the presence of a base. The sulfamoylphenyl group can be introduced through a subsequent reaction with a sulfamoyl chloride derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: : The pyrimidine ring can be reduced to form pyrimidinylamine derivatives.
Substitution: : The pyrazole group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfonic acid derivatives.
Reduction: : Pyrimidinylamine derivatives.
Substitution: : Various substituted pyrazoles and pyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrimidine and pyrazole groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural complexity allows it to interact with various biological targets.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its ability to undergo various chemical reactions makes it suitable for drug design and development. It may be used in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-methyl-6-(1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of specific biological processes. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,6-Di(1H-pyrazol-1-yl)pyridine: : Similar pyrazole-containing structure.
2-Methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide: : Similar pyrimidine core with a pyrazole group.
4-Sulfamoylphenyl derivatives: : Similar sulfamoyl group.
Properties
IUPAC Name |
2-methyl-6-pyrazol-1-yl-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-10-18-13(9-14(19-10)21-8-2-7-17-21)15(22)20-11-3-5-12(6-4-11)25(16,23)24/h2-9H,1H3,(H,20,22)(H2,16,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTABIUQFNWYWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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